

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzothiadiazoles

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Compound of Interest

Compound Name: 5-Methoxybenzo[d]
[1,2,3]thiadiazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzothiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties make them versatile scaffolds for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties of substituted benzothiadiazoles, with a focus on their relevance to drug discovery and development. We will delve into their synthesis, key physicochemical parameters, and biological activities, providing detailed experimental protocols and visual aids to facilitate a deeper understanding of this important class of molecules.

Physicochemical Properties of Substituted Benzothiadiazoles

The physicochemical properties of substituted benzothiadiazoles are crucial determinants of their biological activity, pharmacokinetic profile, and formulation characteristics. Key parameters such as lipophilicity (logP), acidity/basicity (pKa), and solubility directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

The following tables summarize key physicochemical and biological activity data for a range of substituted benzothiadiazoles, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Selected Substituted Benzothiadiazoles

Compound/ Substituent	Molecular Formula	Molecular Weight (g/mol)	logP	pKa	Aqueous Solubility (mg/L)
Benzothiadiazole	C ₆ H ₄ N ₂ S	136.18	1.85	1.2	Data not readily available
2-Aminobenzothiadiazole	C ₇ H ₅ N ₃ S	163.20	1.43	4.6 (basic)	Data not readily available
2-Methylbenzothiadiazole	C ₈ H ₆ N ₂ S	162.21	2.45	Data not readily available	Data not readily available
2-Phenylbenzothiadiazole	C ₁₃ H ₈ N ₂ S	224.28	3.89	Data not readily available	Data not readily available
4-Nitrobenzothiadiazole	C ₆ H ₃ N ₃ O ₂ S	181.17	1.90	Data not readily available	Data not readily available
2-(4-Aminophenyl)benzothiadiazole	C ₁₃ H ₁₁ N ₃ S	241.31	2.87	Data not readily available	Data not readily available

Note: The data presented in this table is compiled from various literature sources and computational predictions. Experimental conditions for determining these values may vary.

Table 2: In Vitro Anticancer Activity of Selected Substituted Benzothiadiazoles

Compound	Cell Line	IC ₅₀ (μM)	Reference
2-(4-Aminophenyl)benzothiazole	MCF-7 (Breast)	0.001	[1]
MDA-MB-468 (Breast)	0.002	[1]	
Compound B19 (Benzothiazole derivative)	MDA-MB-468 (Breast)	Potent antiproliferative activity	[1]
HEL (Leukemia)	Potent antiproliferative activity	[1]	

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of substituted benzothiadiazoles. This section provides step-by-step methodologies for key experiments.

General Synthesis of 2-Substituted Benzothiadiazoles

This protocol describes a common method for the synthesis of 2-substituted benzothiadiazoles via the condensation of 2-aminothiophenol with various carboxylic acids.

Materials:

- 2-Aminothiophenol
- Substituted carboxylic acid
- Polyphosphoric acid (PPA)
- Anhydrous toluene
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Appropriate solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiophenol (1 equivalent) and the desired substituted carboxylic acid (1.1 equivalents).
- Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring (approximately 10 times the weight of the reactants).
- Heat the reaction mixture to 130-150°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
- Dry the crude product in a desiccator.
- Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted benzothiadiazole.
- Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the lipophilicity of a compound.^{[2][3]}

Materials:

- Test compound
- n-Octanol (pre-saturated with water)
- Water or buffer solution of desired pH (pre-saturated with n-octanol)
- Centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

- Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water (or buffer) for 24 hours and then allowing the phases to separate.
- Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured by the chosen analytical method.
- In a centrifuge tube, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water (or buffer). A typical phase volume ratio is 1:1, but this can be adjusted depending on the expected logP value.
- Securely cap the tube and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- After shaking, centrifuge the tube at a sufficient speed and duration to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being cautious not to disturb the interface.

- Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$
- The logP value is the logarithm of the partition coefficient: $\log P = \log_{10}(P)$

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.^{[4][5][6][7]}

Materials:

- Cells to be tested
- Complete cell culture medium
- Test compounds (substituted benzothiadiazoles) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

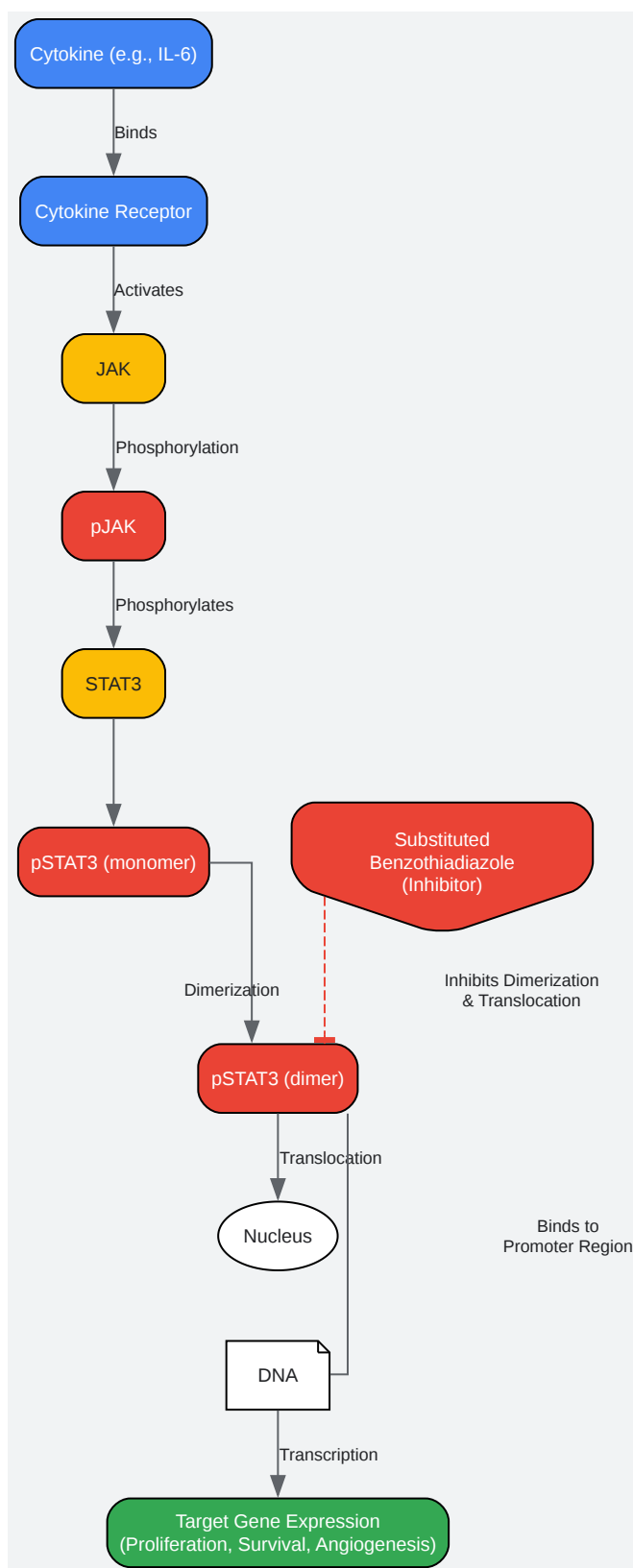
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
 - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 10 μ L of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization of Formazan:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of the solubilization solution to each well to dissolve the purple formazan crystals.
 - Gently pipette up and down to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:

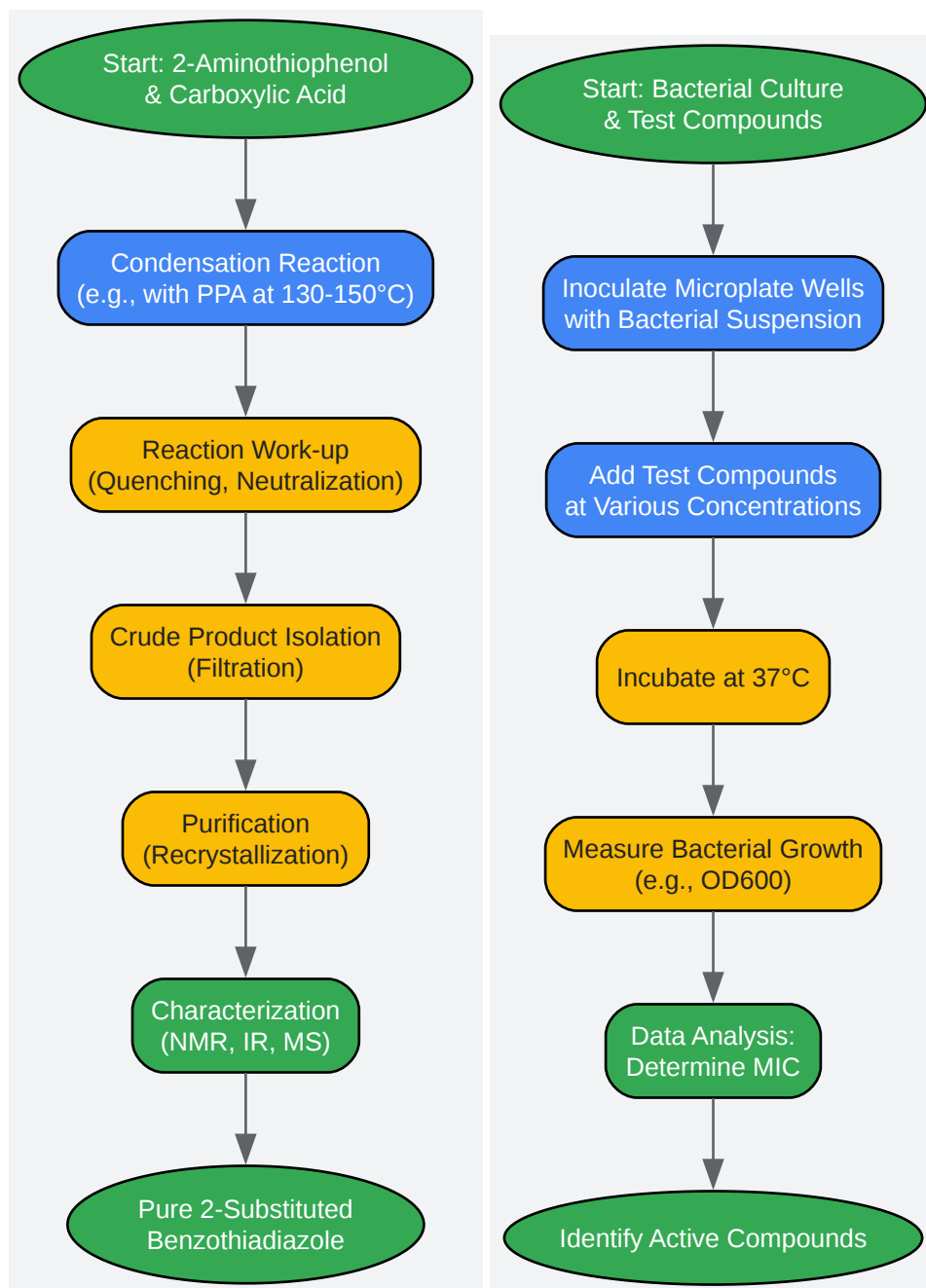
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway Diagram

Many substituted benzothiadiazoles exhibit their biological effects by modulating specific signaling pathways. For instance, several derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.^{[8][9][10][11][12]}





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